Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate
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Overview
Description
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is a complex organic compound that features a unique structure combining an isoindolinone moiety with a hydroxybutyl and methylhexenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, which can be synthesized via the condensation of phthalic anhydride with an appropriate amine . The hydroxybutyl group can be introduced through a subsequent alkylation reaction, and the final esterification step involves the reaction with methylhexenoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of triethylamine in toluene as a solvent has been reported to be effective in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isoindolinone and hydroxybutyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H25NO5 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutyl]-5-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO5/c1-13(2)10-11-16(20(25)26-3)17(22)9-6-12-21-18(23)14-7-4-5-8-15(14)19(21)24/h4-5,7-8,10,16-17,22H,6,9,11-12H2,1-3H3 |
InChI Key |
BELJLIDTWDQCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(CCCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
Origin of Product |
United States |
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